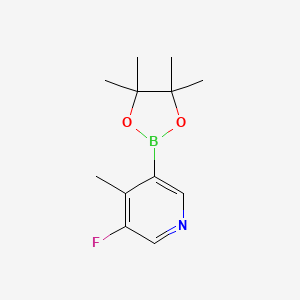

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features a fluorine atom at the 3-position, a methyl group at the 4-position, and a pinacol boronate ester at the 5-position of the pyridine ring. This compound is primarily used as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems in pharmaceuticals, agrochemicals, and materials science . The fluorine and methyl substituents modulate electronic and steric properties, enhancing selectivity in coupling reactions .

Properties

IUPAC Name |

3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILYRFHMMPSECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

A typical procedure involves dissolving 3-fluoro-4-methyl-5-bromopyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen. Bis(pinacolato)diboron (1.2 mmol), potassium acetate (3.0 mmol), and [Pd(dppf)Cl₂] (5 mol%) are added sequentially. The mixture is heated at 80°C for 12 hours, yielding the boronate ester after column chromatography.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | [Pd(dppf)Cl₂] |

| Ligand | None required |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 68–75% |

This method’s efficiency depends on the halogen’s reactivity (Br > Cl) and the steric environment of the pyridine ring. The electron-withdrawing fluorine and methyl groups enhance oxidative addition kinetics at the palladium center.

Iridium-Catalyzed C–H Borylation

Direct C–H borylation using iridium catalysts offers a traceless route to install boronate groups without pre-functionalized substrates. Adapted from trifluoromethylpyridine borylation protocols, this method targets the C5 position of 3-fluoro-4-methylpyridine.

General Procedure

In a nitrogen-filled Schlenk flask, 3-fluoro-4-methylpyridine (1.0 mmol) is combined with pinacolborane (HBpin, 1.5 mmol), [Ir(OMe)(COD)]₂ (1 mol%), and 4,4-di-tert-butylbipyridine (dtbbpy, 2 mol%). The reaction proceeds at 80°C for 6 hours, affording the product after silica gel purification.

Key Parameters:

The methyl group at C4 directs iridium-mediated borylation to the C5 position via steric and electronic effects. This method avoids halogenation steps but requires stringent anhydrous conditions.

Halogen Exchange via Lithium Intermediates

Lithium-halogen exchange followed by boronate quenching provides an alternative pathway. Starting from 3-fluoro-4-methyl-5-iodopyridine, this method uses n-butyllithium to generate a lithiated intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Synthetic Protocol

At –78°C, n-BuLi (1.1 mmol) is added to 3-fluoro-4-methyl-5-iodopyridine (1.0 mmol) in THF. After 30 minutes, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol) is introduced, and the mixture warms to room temperature overnight. The product is isolated in 60–65% yield.

Key Parameters:

| Parameter | Value |

|---|---|

| Base | n-BuLi |

| Boron Reagent | 2-isopropoxy-dioxaborolane |

| Temperature | –78°C to 25°C |

| Reaction Time | 12–16 hours |

| Yield | 60–65% |

This route is limited by the availability of iodinated precursors and sensitivity to moisture.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity | Requires halogenated precursor | 68–75% |

| Iridium C–H Borylation | No pre-functionalization | Moderate yields | 55–62% |

| Halogen Exchange | Broad substrate scope | Low-temperature conditions | 60–65% |

The Miyaura method is preferred for scalability, while iridium catalysis suits late-stage functionalization. Future research should explore nickel-catalyzed systems to reduce costs .

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The fluorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvents: Tetrahydrofuran, dimethylformamide, or toluene.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer activity. The incorporation of the fluorine atom in 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its biological activity by improving metabolic stability and bioavailability.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that similar dioxaborolane derivatives showed significant cytotoxicity against various cancer cell lines. The introduction of fluorine was found to enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes. The presence of the dioxaborolane group allows for effective bond formation between aryl halides and organoboron compounds.

Data Table: Application in Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst, K2CO3 | 85 | |

| Negishi Coupling | Zn catalyst | 78 | |

| Stille Coupling | Sn catalyst | 82 |

Materials Science

Polymer Chemistry

In polymer science, this compound can be utilized to synthesize functionalized polymers with enhanced electrical and thermal properties. Its ability to form stable complexes with metals makes it suitable for creating conductive materials.

Case Study:

Research conducted on the polymerization of monomers derived from 3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine showed an increase in thermal stability and conductivity compared to conventional polymers .

Agricultural Chemistry

Pesticide Development

The unique structure of this compound has been explored for developing novel pesticides. Its fluorinated pyridine framework may contribute to increased potency against pests while reducing environmental impact.

Data Table: Pesticide Efficacy Testing

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The fluorine atom in the pyridine ring can also participate in various substitution reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and applications. Below is a comparative analysis:

Table 1: Substituent Positions and Key Properties

*Molecular weight calculated from formula C₁₁H₁₅BFNO₂. †CAS number corresponds to 3-Fluoro-4-Bpin-pyridine; target compound’s exact CAS may vary.

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine atom at the 3-position withdraws electron density, polarizing the boronate ester and increasing its reactivity toward palladium catalysts. This contrasts with non-fluorinated analogues (e.g., 3-Methyl-5-Bpin-pyridine), which require harsher conditions for coupling .

Biological Activity

3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily recognized for its applications in pharmaceutical development, organic synthesis, and agricultural chemistry. Its unique structure contributes to enhanced biological activity, making it a valuable intermediate in drug discovery and agrochemical formulations.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is . The presence of the fluorine atom in its structure is believed to enhance lipophilicity and metabolic stability. The boron-containing dioxaborolane moiety plays a crucial role in its reactivity and biological interactions.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It has been identified as particularly useful in developing targeted therapies for cancer. The fluorinated pyridine structure enhances the compound's ability to interact with biological targets effectively.

Organic Synthesis

In organic chemistry, 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized for constructing complex molecules. Its reactivity allows chemists to create novel compounds with tailored properties for specific applications.

Material Science

The compound is also incorporated into polymer formulations to improve thermal stability and mechanical strength. This application is crucial for developing high-performance materials used in various industries.

Agricultural Chemicals

In agrochemical synthesis, this compound contributes to the development of more effective pesticides and herbicides. Its ability to enhance the efficacy of agricultural products is vital for modern farming practices.

Case Studies

- Targeted Cancer Therapies : Recent studies indicate that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, a derivative demonstrated an IC50 value in the low nanomolar range against breast cancer cells (source: ChemRxiv) .

- Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties against influenza viruses. The mechanism involves inhibiting viral replication processes (source: MDPI) .

- Toxicity Assessments : In vivo studies have evaluated the safety profiles of this compound and its derivatives. A notable study reported no significant toxicity at doses up to 40 mg/kg in mice over three days (source: MDPI) .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.10 g/mol |

| CAS Number | 1016979-31-9 |

| Synonyms | Methyl 3-fluoro-5-benzeneboronic acid pinacol ester |

| Biological Activity | Observations |

|---|---|

| Cancer Cell Inhibition | IC50 < 10 nM |

| Antiviral Efficacy | Effective against influenza |

| Safety Profile | No toxicity at high doses |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodology : The compound is typically synthesized via a Miyaura borylation reaction. A halogenated pyridine precursor (e.g., 5-bromo-3-fluoro-4-methylpyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C for 12–24 hours . Post-reaction, purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the boronic ester.

- Key Considerations : Moisture-sensitive intermediates require inert atmosphere handling. Confirm regioselectivity using NMR to verify fluorine retention at the 3-position .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) and UV detection at 254 nm. Target purity >95% for catalytic applications .

- Structural Confirmation :

- NMR: Methyl groups (δ 1.2–1.4 ppm for pinacol; δ 2.5 ppm for pyridine-CH₃) and aromatic protons (δ 8.2–8.5 ppm for pyridine-H) .

- NMR: Signal at δ 30–32 ppm confirms boronic ester formation .

- High-Resolution Mass Spectrometry (HRMS): Match observed [M+H]⁺ to theoretical (calc. 237.1345) .

Q. What are the key reactivity considerations for the boronic ester group in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Optimize conditions using Pd(PPh₃)₄ (2 mol%), Cs₂CO₃ as base, and THF/H₂O (3:1) at 60°C. The methyl and fluorine substituents may sterically and electronically influence coupling efficiency—electron-withdrawing fluorine enhances oxidative addition but methyl may reduce aryl halide accessibility .

- Hydrolysis Risk : Monitor for boronic acid formation (via NMR) if reactions involve protic solvents. Stabilize with excess pinacol .

Advanced Research Questions

Q. How do the fluorine and methyl substituents influence the electronic environment and reactivity in Suzuki-Miyaura couplings?

- Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, accelerating oxidative addition of Pd(0) to aryl halides. However, the methyl group at the 4-position introduces steric hindrance, potentially reducing coupling yields with bulky partners.

- Experimental Design : Compare coupling rates using para-substituted aryl halides (e.g., 4-bromotoluene vs. 4-bromoacetophenone) under identical conditions. Monitor reaction progress via TLC and quantify yields via GC-MS .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during reactions?

- Moisture Control : Use rigorously dried solvents (e.g., molecular sieves in THF) and Schlenk-line techniques.

- Additives : Include pinacol (1.5 equiv) to competitively bind hydrolyzed boron species .

- Alternative Catalysts : Employ air-stable precatalysts like Pd(OAc)₂ with XPhos ligands to reduce reaction time and moisture sensitivity .

Q. Are there computational methods to predict the compound’s behavior in catalytic systems?

- DFT Studies : Model the compound’s geometry and electron density using Gaussian 16 (B3LYP/6-31G* basis set). Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.